5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester primarily undergoes the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction that forms carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and typically occurs under mild conditions.
Common Reagents and Conditions
Palladium Catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 50-100°C
Major Products
The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Uniqueness
5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic esters. Its methylpiperidinyl and pyrazine moieties contribute to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C16H26BN3O2 |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C16H26BN3O2/c1-12-6-8-20(9-7-12)14-11-18-13(10-19-14)17-21-15(2,3)16(4,5)22-17/h10-12H,6-9H2,1-5H3 |
InChI Key |
JEAWOCMIGNKTMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCC(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.